molecular formula C39H40N2O6+2 B1203911 Phaeantharine CAS No. 27670-80-0

Phaeantharine

Cat. No.: B1203911
CAS No.: 27670-80-0
M. Wt: 632.7 g/mol
InChI Key: IWKHGZDMTOKGQP-UHFFFAOYSA-N
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Description

Phaeantharine is a member of isoquinolines.

Scientific Research Applications

Insecticidal and Antibacterial Properties

Phaeantharine, a quaternary bisbenzylisoquinoline alkaloid found in Phaeanthus ebracteolatus, shows potential as an insecticide and has moderate activity against gram-positive bacteria. This discovery suggests its possible use in developing natural insecticidal and antibacterial agents (van Beek et al., 1983).

Biotechnological Applications

While direct research on this compound's biotechnological applications is limited, it's noteworthy to explore the broader context of biotechnological applications in related fields. For instance, bacteriophage research, which includes the study of viruses that infect bacteria, has led to significant advances in biotechnology. This includes the development of phage display techniques and contributions to combating antibiotic-resistant bacterial infections (Petty et al., 2007). Additionally, polysaccharides, an important class of bioactive natural products, have shown diverse pharmacological applications such as immunoregulatory, anti-tumor, anti-virus, antioxidation, and hypoglycemic activities (Yu et al., 2018). These research areas provide a context for understanding the potential of this compound in biotechnological applications.

Properties

CAS No.

27670-80-0

Molecular Formula

C39H40N2O6+2

Molecular Weight

632.7 g/mol

IUPAC Name

1-[[4-[5-[(6,7-dimethoxy-2-methylisoquinolin-2-ium-1-yl)methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium

InChI

InChI=1S/C39H40N2O6/c1-40-16-14-27-21-35(43-4)37(45-6)23-30(27)32(40)18-25-8-11-29(12-9-25)47-39-20-26(10-13-34(39)42-3)19-33-31-24-38(46-7)36(44-5)22-28(31)15-17-41(33)2/h8-17,20-24H,18-19H2,1-7H3/q+2

InChI Key

IWKHGZDMTOKGQP-UHFFFAOYSA-N

SMILES

C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5=[N+](C=CC6=CC(=C(C=C65)OC)OC)C)OC

Canonical SMILES

C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5=[N+](C=CC6=CC(=C(C=C65)OC)OC)C)OC

Synonyms

phaeantharine chloride
phaeanthrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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